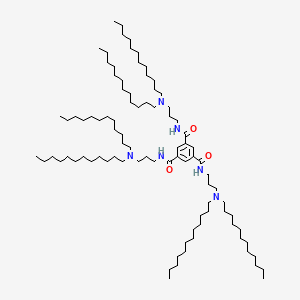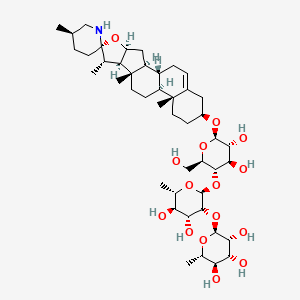
H-Pyr-Gly-Cys(1)-Cys(2)-Asn-Gly-Pro-Lys-Gly-Cys(3)-Ser-Ser-Lys-Trp-Cys(1)-Arg-Asp-His-Ala-Arg-Cys(2)-Cys(3)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mu-conotoxin is a neurotoxic peptide derived from the venom of marine cone snails belonging to the genus Conus. These peptides typically consist of 10 to 30 amino acid residues and are characterized by the presence of multiple disulfide bonds. Mu-conotoxins specifically target voltage-gated sodium channels in muscle tissues, inhibiting their function and leading to paralysis. This unique property has made mu-conotoxins a subject of significant pharmacological interest .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mu-conotoxins involves solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the assembly of the peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is then cleaved from the resin and subjected to oxidative folding to form the correct disulfide bond pattern. Various strategies, including free random oxidation and semi-selective oxidation using protecting groups like Trt (trityl) and Acm (acetamidomethyl), are employed to achieve the desired disulfide connectivity .
Industrial Production Methods: Industrial production of mu-conotoxins can be achieved through recombinant DNA technology. This method involves the expression of the peptide in microbial systems such as Escherichia coli. The recombinant peptide is then purified using chromatographic techniques. This approach allows for the large-scale production of mu-conotoxins with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Mu-conotoxins primarily undergo oxidative folding reactions to form their characteristic disulfide bonds. These reactions are crucial for the peptide’s biological activity and stability. The oxidative folding process can result in diverse disulfide bond connectivities, which presents a challenge for determining the natural disulfide bond pattern .
Common Reagents and Conditions: Common reagents used in the oxidative folding of mu-conotoxins include oxidizing agents such as iodine and glutathione. The reactions are typically carried out in aqueous solutions at neutral pH and room temperature. The choice of reagents and conditions can significantly impact the yield and purity of the final product .
Major Products Formed: The major products formed from the oxidative folding of mu-conotoxins are the correctly folded peptides with the desired disulfide bond pattern. These products exhibit high potency in inhibiting voltage-gated sodium channels, making them valuable for pharmacological studies .
Aplicaciones Científicas De Investigación
Mu-conotoxins have a wide range of scientific research applications. In chemistry, they serve as molecular probes for studying ion channels and receptors. In biology, they are used to investigate the physiological roles of sodium channels in muscle tissues. In medicine, mu-conotoxins have shown potential as analgesics for treating chronic pain due to their ability to block sodium channels involved in pain signaling. Additionally, they are used in the development of new drug candidates targeting ion channels .
Mecanismo De Acción
Mu-conotoxins exert their effects by binding to voltage-gated sodium channels in muscle tissues, thereby inhibiting the influx of sodium ions. This inhibition prevents the generation and propagation of action potentials, leading to muscle paralysis. The molecular targets of mu-conotoxins are specific isoforms of sodium channels, such as Nav1.4. The binding of mu-conotoxins to these channels involves interactions with specific amino acid residues in the channel’s pore region .
Comparación Con Compuestos Similares
Mu-conotoxins are part of a larger family of conotoxins, which includes alpha-conotoxins, delta-conotoxins, kappa-conotoxins, and omega-conotoxins. Each type of conotoxin targets different ion channels or receptors. For example, alpha-conotoxins inhibit nicotinic acetylcholine receptors, while omega-conotoxins inhibit voltage-gated calcium channels. Mu-conotoxins are unique in their specificity for voltage-gated sodium channels in muscle tissues, which distinguishes them from other conotoxins .
List of Similar Compounds:- Alpha-conotoxins
- Delta-conotoxins
- Kappa-conotoxins
- Omega-conotoxins
Mu-conotoxins’ specificity for muscle sodium channels and their potential therapeutic applications make them a unique and valuable class of peptides in scientific research and drug development.
Propiedades
Fórmula molecular |
C92H139N35O28S6 |
|---|---|
Peso molecular |
2375.7 g/mol |
Nombre IUPAC |
2-[(1R,4S,7S,10S,13S,16R,19S,22S,25S,28S,31S,34R,39R,42S,51S,54S,64R,69R)-10,54-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-19,31-bis(3-carbamimidamidopropyl)-64-carbamoyl-4,7-bis(hydroxymethyl)-25-(1H-imidazol-5-ylmethyl)-13-(1H-indol-3-ylmethyl)-28-methyl-2,5,8,11,14,17,20,23,26,29,32,40,43,46,52,55,58,66,68-nonadecaoxo-69-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]-36,37,61,62,71,72-hexathia-3,6,9,12,15,18,21,24,27,30,33,41,44,47,53,56,59,65,67-nonadecazatetracyclo[32.25.7.716,39.047,51]triheptacontan-22-yl]acetic acid |
InChI |
InChI=1S/C92H139N35O28S6/c1-43-73(138)113-50(15-8-22-102-91(97)98)79(144)124-64-41-161-160-40-63-88(153)119-55(27-66(95)130)76(141)107-33-70(134)127-24-10-17-65(127)90(155)116-48(13-4-6-20-93)74(139)105-31-68(132)111-60(37-157-156-36-59(72(96)137)123-89(64)154)85(150)122-58(35-129)84(149)121-57(34-128)83(148)114-49(14-5-7-21-94)77(142)117-53(25-44-29-104-47-12-3-2-11-46(44)47)81(146)125-62(39-159-158-38-61(86(151)126-63)112-69(133)32-106-75(140)52-18-19-67(131)110-52)87(152)115-51(16-9-23-103-92(99)100)78(143)120-56(28-71(135)136)82(147)118-54(80(145)109-43)26-45-30-101-42-108-45/h2-3,11-12,29-30,42-43,48-65,104,128-129H,4-10,13-28,31-41,93-94H2,1H3,(H2,95,130)(H2,96,137)(H,101,108)(H,105,139)(H,106,140)(H,107,141)(H,109,145)(H,110,131)(H,111,132)(H,112,133)(H,113,138)(H,114,148)(H,115,152)(H,116,155)(H,117,142)(H,118,147)(H,119,153)(H,120,143)(H,121,149)(H,122,150)(H,123,154)(H,124,144)(H,125,146)(H,126,151)(H,135,136)(H4,97,98,102)(H4,99,100,103)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |
Clave InChI |
PQKXBHZHSUVYIL-XAASTXGFSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@H](NC2=O)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CNC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC6=CN=CN6)CC(=O)O)CCCNC(=N)N)CC7=CNC8=CC=CC=C87)CCCCN)CO)CO)CCCCN)CC(=O)N)CCCNC(=N)N |
SMILES canónico |
CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(CSSCC(NC2=O)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N3)NC(=O)CNC(=O)C5CCC(=O)N5)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC6=CN=CN6)CC(=O)O)CCCNC(=N)N)CC7=CNC8=CC=CC=C87)CCCCN)CO)CO)CCCCN)CC(=O)N)CCCNC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



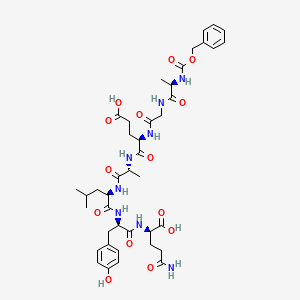


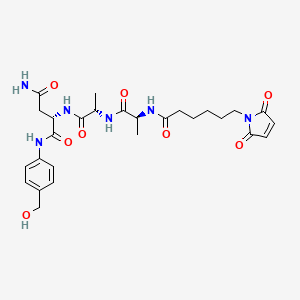


![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
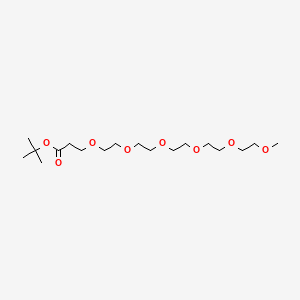
![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)
